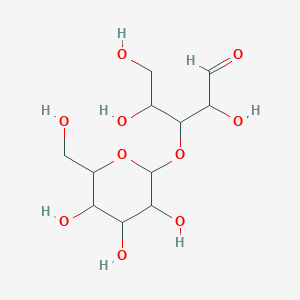
beta-Galactopyranosyl-1,3-arabinose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Galactopyranosyl-1,3-arabinose: is a glycosylarabinose consisting of aldehydo-D-arabinose having a beta-D-galactopyranosyl residue at the 3-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Galactopyranosyl-1,3-arabinose can be achieved through enzymatic reactions involving beta-galactosidase. For example, L-arabinose can be hydrolyzed in a culture containing lactose and arabinose, resulting in the formation of this compound . The reaction conditions typically involve growing cultures of specific microorganisms, such as Sporobolomyces singularis, in media containing lactose and a sugar acceptor .
Industrial Production Methods: the enzymatic synthesis approach using microorganisms like Sporobolomyces singularis could be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: beta-Galactopyranosyl-1,3-arabinose can undergo various chemical reactions, including hydrolysis and glycosylation .
Common Reagents and Conditions: Common reagents used in these reactions include beta-galactosidase enzymes and substrates like lactose and arabinose . The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures.
Major Products: The major product formed from the hydrolysis of this compound is L-arabinose .
Applications De Recherche Scientifique
Chemistry: In chemistry, beta-Galactopyranosyl-1,3-arabinose is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates .
Biology: In biological research, this compound is used to investigate the enzymatic activities of beta-galactosidase and alpha-galactosidase .
Medicine: In medicine, this compound is studied for its potential role in drug development and as a biomarker for certain metabolic conditions .
Industry: In the industrial sector, this compound is used in the production of bioactive molecules and as a precursor for the synthesis of other complex carbohydrates .
Mécanisme D'action
The mechanism of action of beta-Galactopyranosyl-1,3-arabinose involves its interaction with specific enzymes, such as beta-galactosidase . These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of L-arabinose . The molecular targets and pathways involved in this process include the active sites of the enzymes and the glycosidic linkage between the sugar residues .
Comparaison Avec Des Composés Similaires
Uniqueness: beta-Galactopyranosyl-1,3-arabinose is unique due to its specific glycosidic linkage at the 3-position of the arabinose residue . This structural feature distinguishes it from other similar compounds, such as beta-D-Galactopyranosyl-(1→4)-D-galactopyranose, which has a different glycosidic linkage .
Propriétés
IUPAC Name |
2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTRCZJSZGZSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

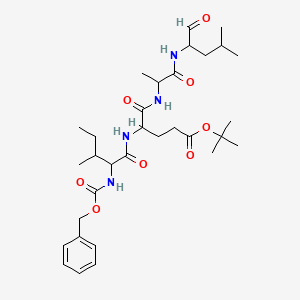

![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)
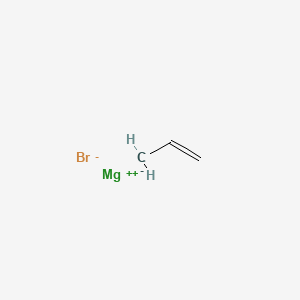
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)


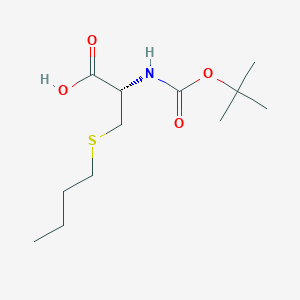
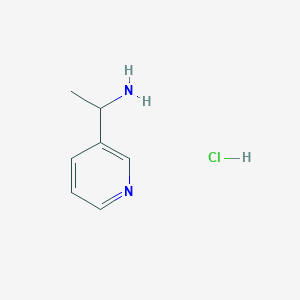
![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)
